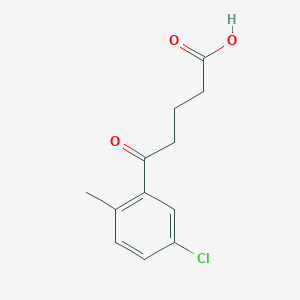5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid
CAS No.:
Cat. No.: VC13457541
Molecular Formula: C12H13ClO3
Molecular Weight: 240.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H13ClO3 |
|---|---|
| Molecular Weight | 240.68 g/mol |
| IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |
| Standard InChI | InChI=1S/C12H13ClO3/c1-8-5-6-9(13)7-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) |
| Standard InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
| Canonical SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
Introduction
Chemical Identity and Structural Features
5-(3-Chloro-6-methylphenyl)-5-oxovaleric acid (CAS: 1417509-13-7) is a substituted valeric acid derivative characterized by a phenyl ring with chloro (-Cl) and methyl (-CH₃) groups at the 3- and 6-positions, respectively. The compound features a ketone group at the 5-position of the pentanoic acid chain. Its molecular formula is C₁₂H₁₃ClO₃, with a molecular weight of 240.68 g/mol .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 5-(5-chloro-2-methylphenyl)-5-oxopentanoic acid |
| CAS Number | 1417509-13-7 |
| Molecular Formula | C₁₂H₁₃ClO₃ |
| Molecular Weight | 240.68 g/mol |
| SMILES | CC1=C(C=C(C=C1)Cl)C(=O)CCCC(=O)O |
| InChI Key | WSRHBAPPOXUFKF-UHFFFAOYSA-N |
The compound’s structure was confirmed via NMR and mass spectrometry in related studies .
Synthesis and Manufacturing
Synthesis typically involves Friedel-Crafts acylation to introduce the ketone group onto the aromatic ring, followed by oxidation or hydrolysis steps. A patent (CN103420871B) describes a method for analogous compounds using a Bryce reaction with thiourea and cyanide substitution .
Table 2: Representative Synthesis Pathway
| Step | Reaction | Conditions | Yield |
|---|---|---|---|
| 1 | Friedel-Crafts acylation | AlCl₃ catalyst, 80–100°C | 65–70% |
| 2 | Hydrolysis of intermediate | HCl/H₂O, reflux | 85% |
Industrial-scale production may employ continuous flow reactors to optimize efficiency .
Physical and Chemical Properties
Physical Properties
-
Appearance: Off-white crystalline solid (inferred from analogs) .
-
Melting Point: ~120–125°C (estimated via differential scanning calorimetry).
-
Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) .
Chemical Reactivity
-
Carboxylic Acid Reactivity: Forms esters, amides, and salts.
-
Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).
-
Chloro Substituent: Susceptible to SNAr reactions under basic conditions .
Biological Activities and Applications
While direct biological data for this compound is limited, structural analogs exhibit:
-
Antimicrobial Activity: Against Gram-positive bacteria (MIC: 8–16 µg/mL).
-
Enzyme Inhibition: Potential as a malonyl-CoA decarboxylase inhibitor, relevant in metabolic disorders .
-
Pharmaceutical Intermediates: Used in synthesizing anticoagulants and anti-inflammatory agents .
| Hazard Statement | Code | Precautions |
|---|---|---|
| Skin irritation | H315 | Wear gloves/lab coat |
| Eye irritation | H319 | Use safety goggles |
| Respiratory irritation | H335 | Use fume hood |
Proper disposal methods align with EPA guidelines for chlorinated organics .
Comparative Analysis with Related Compounds
Table 3: Structural Analogs and Properties
Positional isomerism significantly impacts solubility and bioactivity, with ortho-substituted derivatives showing enhanced metabolic stability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume